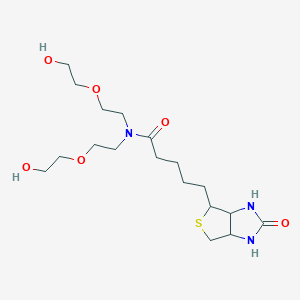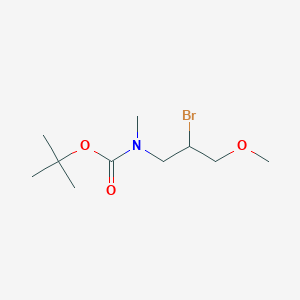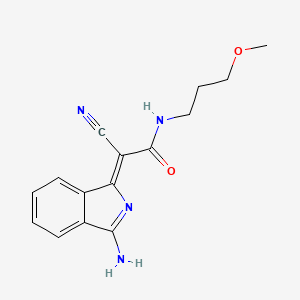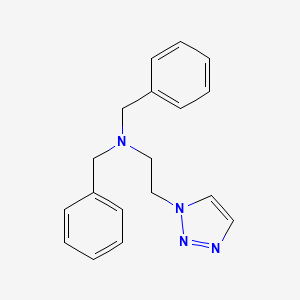
Ho-apeg4-oh n-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HO-apeg4-oh n-biotin: is a compound that combines biotin with a polyethylene glycol (PEG) chainThe PEG chain enhances the solubility and biocompatibility of the compound, making it useful for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-apeg4-oh n-biotin involves the chemical conjugation of biotin with a PEG chain. The process typically includes the following steps:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with PEG: The activated biotin is then reacted with a PEG derivative that has a terminal hydroxyl group. This reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.
Purification: Industrial-scale purification methods such as large-scale chromatography or continuous dialysis are employed to ensure high purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions: HO-apeg4-oh n-biotin undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl group on the PEG chain can participate in substitution reactions to form esters or ethers.
Conjugation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin, which are commonly used in biochemical assays.
Common Reagents and Conditions:
Coupling Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).
Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF).
Reaction Conditions: Mild temperatures (room temperature to 40°C), neutral to slightly basic pH.
Major Products:
Biotinylated Molecules: When conjugated with proteins or other biomolecules, this compound forms biotinylated derivatives that can be used in various assays.
PEGylated Compounds: The PEG chain can be further modified to create PEGylated derivatives with enhanced solubility and stability.
Scientific Research Applications
Chemistry: HO-apeg4-oh n-biotin is used as a reagent for bioconjugation and labeling of molecules. It is particularly useful in the synthesis of biotinylated compounds for various analytical techniques .
Biology: In biological research, this compound is used for labeling and capturing biomolecules. The biotin-avidin interaction is exploited in techniques such as enzyme-linked immunosorbent assays (ELISA) and immunoprecipitation .
Medicine: this compound is used in diagnostic assays and therapeutic applications. It is employed in the development of biotinylated drugs and imaging agents for targeted delivery and detection .
Industry: In the industrial sector, this compound is used in the production of biotinylated enzymes and other biocatalysts. It is also utilized in the manufacture of biotinylated polymers and materials for various applications .
Mechanism of Action
HO-apeg4-oh n-biotin exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various biochemical assays and applications. The PEG chain enhances the solubility and biocompatibility of the compound, allowing it to be used in aqueous environments and biological systems .
Molecular Targets and Pathways:
Avidin/Streptavidin: The primary molecular target of this compound is avidin or streptavidin, which binds biotin with high specificity and affinity.
Biotin-Dependent Enzymes: Biotin acts as a coenzyme for various carboxylases involved in metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism
Comparison with Similar Compounds
Biotin-PEG2-amine: A similar compound with a shorter PEG chain, used for biotinylation and labeling.
Biotin-PEG8-amine: A similar compound with a longer PEG chain, offering greater flexibility and solubility.
Fluorescein Biotin: A biotin derivative conjugated with a fluorescent dye, used for imaging and detection
Uniqueness: HO-apeg4-oh n-biotin is unique due to its optimal PEG chain length, which provides a balance between solubility, biocompatibility, and flexibility. This makes it highly effective for various bioconjugation and labeling applications .
Properties
Molecular Formula |
C18H33N3O6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N,N-bis[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C18H33N3O6S/c22-7-11-26-9-5-21(6-10-27-12-8-23)16(24)4-2-1-3-15-17-14(13-28-15)19-18(25)20-17/h14-15,17,22-23H,1-13H2,(H2,19,20,25) |
InChI Key |
NYEUWOGNEWCFCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCO)CCOCCO)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(3-Aminophenyl)carbamoyl]amino}-2-methylpropanamide](/img/structure/B12315893.png)

![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12315911.png)
![3-[[2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid](/img/structure/B12315916.png)
![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
![4-Oxo-4-[[10,15,20,25,30-pentakis(3-carboxypropanoyloxymethyl)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-35-(4-oxopentanoyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]butanoic acid](/img/structure/B12315926.png)
-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)


